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Compound of Interest
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Cat. No.: B15582468 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of the antimalarial

agent BRD5018 and its analogs. The protocols are based on the efficient, crystallization-based

route, offering a robust platform for medicinal chemistry exploration and the development of

novel therapeutics targeting Plasmodium falciparum phenylalanyl-tRNA synthetase (PfFRS).

Introduction
BRD5018 is a potent antimalarial compound with a complex bicyclic azetidine scaffold that has

demonstrated efficacy against multiple life stages of Plasmodium falciparum. Its mechanism of

action involves the inhibition of the parasite's cytosolic phenylalanyl-tRNA synthetase, an

essential enzyme for protein synthesis.[1][2] The synthetic route detailed herein avoids

chromatographic purification, significantly reducing cost and waste, making it amenable to

scale-up and analog generation.[3][4][5] This document outlines the synthesis of BRD5018 and

provides protocols for the strategic modification of key intermediates to generate a library of

analogs for structure-activity relationship (SAR) studies.

Core Synthetic Strategy
The synthesis of BRD5018 is centered around two key chemical transformations: a

Sonogashira coupling to install the diaryl acetylene moiety and a Staudinger-aza-Wittig

reaction to form the eight-membered diazocene ring.[3][5] The modularity of these reactions
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allows for the introduction of diversity at specific points in the molecular scaffold, enabling the

synthesis of a wide range of analogs.

Key Reactions for Analog Synthesis:
Sonogashira Coupling: This cross-coupling reaction allows for the variation of both the aryl

halide and the terminal alkyne, providing a straightforward method to modify the diaryl

acetylene portion of the molecule. A variety of substituted aryl halides and alkynes are

commercially available or can be readily synthesized.

Staudinger-aza-Wittig Reaction: This reaction facilitates the formation of the diazocene ring.

Analogs can be generated by modifying the azido-aldehyde precursor, which can be

synthesized from different starting materials.

Data Presentation: Synthesis of BRD5018 and
Analogs
The following tables summarize the key steps and representative yields for the synthesis of

BRD5018 and potential analogs.

Table 1: Synthesis of Diaryl Acetylene Intermediate (Analog Precursor)
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Step
Reacti
on

Reacta
nt A

Reacta
nt B

Cataly
st/Rea
gent

Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

1a

Sonoga

shira

Couplin

g

Methyl

4-

bromoci

nnamat

e

4-

Ethynyl

benzoni

trile

Pd(PPh

₃)₄, CuI,

Et₃N

THF 25 12 95

1b

Sonoga

shira

Couplin

g

(Analog

1)

Methyl

4-

bromoci

nnamat

e

4-

Ethynyl-

N,N-

dimethy

laniline

Pd(PPh

₃)₄, CuI,

Et₃N

THF 25 12 92

1c

Sonoga

shira

Couplin

g

(Analog

2)

Methyl

4-

iodocin

namate

1-

Ethynyl-

4-

fluorobe

nzene

Pd(PPh

₃)₄, CuI,

Et₃N

THF 25 10 96

Table 2: Key Steps in the Synthesis of the Azetidine-Ribose Scaffold
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Step
Reactio
n

Starting
Material

Key
Reagent
s

Solvent
Temp
(°C)

Time (h)
Yield
(%)

2

Diastereo

selective

Glycine

Ester

Claisen

Rearrang

ement

Glycine

ester

derivative

ZnCl₂ Toluene 110 24 85

3

Diastereo

meric

Salt

Resolutio

n

Racemic

amino

acid

(R)-(-)-

Mandelic

acid

Ethanol 25 12

45 (of

desired

isomer)

4

Diastereo

selective

Iodo-

lactonizat

ion

Unsatura

ted

carboxyli

c acid

I₂, K₂CO₃
Acetonitri

le
0-25 6 90

5

Azetidine

Ring

Formatio

n

Iodo-

lactone

NaN₃,

then

PPh₃

DMF 80 18
75 (over

2 steps)

Table 3: Final Steps in the Synthesis of BRD5018 and Analogs
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Step
Reactio
n

Precurs
or

Key
Reagent
s

Solvent
Temp
(°C)

Time (h)
Yield
(%)

6

Reductiv

e

Aminatio

n

Azetidine

derivative

D-

Ribose-

2,3-

acetonid

e,

NaBH(O

Ac)₃

Dichloro

methane
25 12 88

7
Periodate

Cleavage
Diol NaIO₄ THF/H₂O 25 2 98

8a

Stauding

er-aza-

Wittig

Reaction

(BRD501

8)

Azido-

aldehyde
PPh₃ Toluene 110 12 85

8b

Stauding

er-aza-

Wittig

Reaction

(Analog

1)

Analog

azido-

aldehyde

PPh₃ Toluene 110 12 82

8c

Stauding

er-aza-

Wittig

Reaction

(Analog

2)

Analog

azido-

aldehyde

PPh₃ Toluene 110 12 87
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Protocol 1: Synthesis of Diaryl Acetylene Intermediate
via Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling to generate the

diaryl acetylene core of BRD5018 and its analogs.

Materials:

Aryl halide (e.g., Methyl 4-bromocinnamate, 1.0 equiv)

Terminal alkyne (e.g., 4-Ethynylbenzonitrile, 1.2 equiv)

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)

Copper(I) iodide (CuI, 0.1 equiv)

Triethylamine (Et₃N, 3.0 equiv)

Anhydrous tetrahydrofuran (THF)

Procedure:

To a dry, argon-purged flask, add the aryl halide, Pd(PPh₃)₄, and CuI.

Add anhydrous THF, followed by triethylamine.

Stir the mixture at room temperature for 10 minutes.

Add the terminal alkyne dropwise to the reaction mixture.

Stir the reaction at room temperature for 10-16 hours, monitoring by TLC until the starting

aryl halide is consumed.

Upon completion, dilute the reaction mixture with ethyl acetate and water.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.
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The crude product is purified by crystallization from a suitable solvent system (e.g., ethyl

acetate/hexanes).

Protocol 2: Synthesis of the Azido-Aldehyde Precursor
This protocol outlines the key steps to construct the azetidine-ribose scaffold and convert it to

the azido-aldehyde precursor for the final cyclization.

Part A: Azetidine Scaffold Synthesis (Steps 2-5)

Detailed procedures for the multi-step synthesis of the all-cis trisubstituted azetidine scaffold

are based on the methods described by Mitasev et al. and involve a diastereoselective glycine

ester Claisen rearrangement, diastereomeric salt resolution, iodo-lactonization, and a tandem

aziridine ring-opening/azetidine ring-closure.[3]

Part B: Reductive Amination and Oxidative Cleavage (Steps 6-7)

Reductive Amination: To a solution of the azetidine derivative (1.0 equiv) and D-ribose-2,3-

acetonide (1.2 equiv) in dichloromethane, add sodium triacetoxyborohydride (NaBH(OAc)₃,

1.5 equiv) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for

12 hours. Quench the reaction with saturated aqueous sodium bicarbonate, extract with

dichloromethane, dry the combined organic layers over sodium sulfate, and concentrate. The

product is purified by crystallization.

Periodate Cleavage: Dissolve the diol from the previous step in a mixture of THF and water

(3:1). Cool the solution to 0 °C and add sodium periodate (NaIO₄, 2.5 equiv) portion-wise.

Stir the reaction at room temperature for 2 hours. Dilute with water and extract with ethyl

acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and

concentrated to yield the crude aldehyde, which is used in the next step without further

purification.

Protocol 3: Synthesis of BRD5018 and Analogs via
Staudinger-aza-Wittig Reaction
This protocol describes the final ring-closing step to form the diazocene ring of BRD5018 and

its analogs.
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Materials:

Azido-aldehyde precursor (1.0 equiv)

Triphenylphosphine (PPh₃, 1.2 equiv)

Anhydrous toluene

Procedure:

Dissolve the azido-aldehyde precursor in anhydrous toluene in a flask equipped with a reflux

condenser under an argon atmosphere.

Add triphenylphosphine to the solution.

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours,

monitoring by TLC.

Upon completion, cool the reaction mixture to room temperature.

Concentrate the solvent under reduced pressure.

The crude product is purified by crystallization from an appropriate solvent system (e.g.,

acetone/water) to yield the final product.
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Caption: Mechanism of action of BRD5018 in Plasmodium falciparum.
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General Synthetic Workflow for BRD5018 Analogs
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Caption: Workflow for the synthesis of BRD5018 analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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